(5-Bromo-2-methoxypyridin-3-yl)hydrazine
CAS No.: 2229352-21-8
Cat. No.: VC4140721
Molecular Formula: C6H8BrN3O
Molecular Weight: 218.054
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229352-21-8 |
|---|---|
| Molecular Formula | C6H8BrN3O |
| Molecular Weight | 218.054 |
| IUPAC Name | (5-bromo-2-methoxypyridin-3-yl)hydrazine |
| Standard InChI | InChI=1S/C6H8BrN3O/c1-11-6-5(10-8)2-4(7)3-9-6/h2-3,10H,8H2,1H3 |
| Standard InChI Key | OQQRTTHZMTYAIN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)Br)NN |
Introduction
Chemical Identification and Structural Features
(5-Bromo-2-methoxypyridin-3-yl)hydrazine (systematic IUPAC name: 5-bromo-2-methoxy-3-pyridinylhydrazine) belongs to the class of substituted pyridinylhydrazines. Key identifiers include:
The compound’s structure features a pyridine ring with three distinct substituents:
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Bromine at position 5 (electron-withdrawing group influencing reactivity).
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Methoxy (-OCH₃) at position 2 (electron-donating group affecting ring electronics).
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Hydrazine (-NHNH₂) at position 3 (nucleophilic site for condensation reactions).
X-ray crystallography data for analogous compounds (e.g., brominated pyridines) suggest a planar aromatic system with substituents influencing bond angles and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (5-bromo-2-methoxypyridin-3-yl)hydrazine can be inferred from methods used for related pyridine derivatives:
Route 1: Nucleophilic Substitution
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Starting Material: 2,5-Dibromo-3-nitropyridine.
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Methoxylation: React with sodium methoxide (NaOCH₃) to substitute bromine at position 2 with methoxy .
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Nitro Reduction: Reduce the nitro group (-NO₂) at position 3 to amine (-NH₂) using hydrogenation or Sn/HCl .
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Hydrazine Formation: Treat the amine with hydrazine hydrate (NH₂NH₂·H₂O) under reflux to yield the hydrazine derivative .
Reaction Conditions:
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Temperature: 80–100°C (reflux).
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Solvent: Methanol or ethanol.
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Catalysts: None required for hydrazine substitution.
Route 2: Direct Functionalization
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Starting Material: 5-Bromo-2-methoxypyridin-3-amine (CAS 884495-39-0) .
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Diazotization: Treat with NaNO₂/HCl at 0–5°C to form diazonium salt.
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Hydrazine Introduction: React with hydrazine hydrate to replace the diazo group .
Key Challenges:
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Regioselectivity in substitution reactions.
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
Physical and Chemical Properties
Data collated from structurally related compounds:
Spectroscopic Data:
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